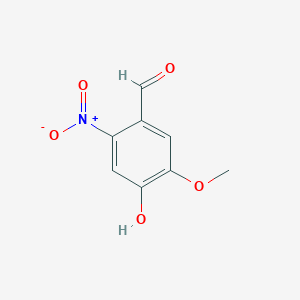

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3043. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFACQKUQJGVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277606 | |

| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2454-72-0 | |

| Record name | 2454-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic aldehyde, is a compound of significant interest in synthetic organic chemistry and drug discovery. Its multifaceted structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, renders it a versatile precursor for the synthesis of more complex molecules, including pyrrolobenzodiazepines and antibody-drug conjugates[1]. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental insights and methodologies.

Core Physical Properties

A summary of the fundamental physical properties of this compound is presented in the table below. These values are critical for predicting the compound's behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C8H7NO5 | [2][3] |

| Molecular Weight | 197.14 g/mol | [2][3][4] |

| Melting Point | 207 °C | [2] |

| Boiling Point | 399.3 ± 42.0 °C at 760 mmHg | [2][4] |

| Density | 1.456 g/cm³ | [4] |

| pKa | 6.20 ± 0.24 (Predicted) | |

| Appearance | Solid | |

| CAS Number | 2454-72-0 | [3] |

Experimental Methodologies: A Closer Look

The accurate determination of physical properties is the cornerstone of chemical characterization. The following sections detail the standard experimental protocols for measuring the key physical parameters of this compound, offering insights into the rationale behind the procedural steps.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Causality: A slow heating rate is essential to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

Caption: Workflow for Capillary Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds.

Protocol: KBr Pellet Method

-

Sample Preparation: A few milligrams of this compound are intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Causality: KBr is used as the matrix because it is transparent to infrared radiation in the typical range of interest and does not interfere with the sample's spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The ¹³C NMR spectrum is acquired by pulsing the sample with radiofrequency energy and recording the resulting free induction decay (FID).

-

Data Processing: The FID is Fourier transformed to produce the frequency-domain spectrum, which is then phased and baseline-corrected.

Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. TMS is used as a reference because its signal is set to 0 ppm, providing a standard for chemical shift measurements.

Caption: General Workflow for NMR Spectrum Acquisition.

Solubility and Safety Considerations

From a safety perspective, this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation[3]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Conclusion

The physical properties of this compound are well-defined, providing a solid foundation for its use in scientific research and development. The methodologies outlined in this guide represent standard practices for the determination of these properties, ensuring data accuracy and reproducibility. A comprehensive understanding of these characteristics is essential for any researcher or professional working with this versatile chemical compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:2454-72-0 | Benzaldehyde,4-hydroxy-5-methoxy-2-nitro-. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]

Sources

- 1. This compound | 2454-72-0 [chemicalbook.com]

- 2. 2454-72-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C8H7NO5 | CID 220398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde,4-hydroxy-5-methoxy-2-nitro | CAS#:2454-72-0 | Chemsrc [chemsrc.com]

- 5. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde CAS 2454-72-0 data sheet

An In-depth Technical Guide to 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (CAS 2454-72-0)

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide delves into the compound's physicochemical properties, a validated synthesis protocol, spectroscopic characterization, key applications, and essential safety protocols, grounding all information in authoritative scientific data.

Core Compound Profile and Significance

This compound, also known as 6-nitrovanillin, is a highly functionalized aromatic aldehyde.[1] Its structure, featuring hydroxyl, methoxy, nitro, and aldehyde groups, makes it a versatile building block for complex organic molecules. The specific arrangement of these groups—particularly the ortho-nitro substituent relative to the aldehyde—imparts unique reactivity, rendering it a valuable precursor in the synthesis of pharmaceuticals, bioconjugates, and specialty materials.[2][3] Its primary significance lies in its role as an intermediate, where each functional group can be selectively manipulated to build molecular complexity.

Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2454-72-0 | [4][5] |

| Molecular Formula | C₈H₇NO₅ | [4][6][7] |

| Molecular Weight | 197.14 g/mol | [6] |

| IUPAC Name | This compound | [1] |

| Appearance | Powder / Solid | [5][7] |

| Melting Point | 207 °C | [4] |

| Boiling Point | 399.3 °C at 760 mmHg | [4][8] |

| Density | 1.456 g/cm³ | [8] |

| Flash Point | 195.3 °C | [8] |

| InChI Key | INFACQKUQJGVFF-UHFFFAOYSA-N | [5] |

| SMILES | COC1=C(C=C(C(=C1)C=O)[O-])O | [1][4] |

| Purity | Typically ≥95% | [7] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through the regioselective nitration of a suitable precursor. A plausible and efficient route starts from 4,5-dimethoxybenzaldehyde (veratraldehyde), followed by selective demethylation.[9] The causality for this pathway is rooted in the directing effects of the substituents on the aromatic ring during electrophilic substitution.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the nitration of benzaldehydes and selective hydrolysis.[9][10]

Part A: Nitration of 3,4-Dimethoxybenzaldehyde

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool 500 mL of concentrated nitric acid to 10°C using an ice-water bath.

-

Substrate Addition: Slowly add 135 g of 3,4-dimethoxybenzaldehyde to the cooled nitric acid over 1 hour, ensuring the temperature does not exceed 15°C. The choice to add the solid slowly to the acid minimizes exothermic runaway reactions.

-

Reaction: Stir the mixture at 10°C for 20 hours to ensure complete conversion.[10]

-

Work-up: Pour the reaction mixture into 3 liters of ice water. The product, 4,5-Dimethoxy-2-nitrobenzaldehyde, will precipitate as a crystalline solid.

-

Purification: Collect the crystals by filtration. Dissolve the crude product in a minimal amount of a hot toluene and ethyl acetate mixture (e.g., 16:1 ratio), wash with saturated sodium bicarbonate solution and then with water until neutral. Concentrate the organic layer under reduced pressure and cool to induce crystallization.[10]

Part B: Selective Demethylation

-

Reaction Setup: To a solution of the intermediate, 4,5-Dimethoxy-2-nitrobenzaldehyde, in a suitable solvent, add a molar equivalent of methionine.

-

Hydrolysis: Add concentrated sulfuric acid and stir the reaction. The presence of methionine facilitates the selective hydrolysis of the methoxy group at the 5th position (para to the nitro group), which is sterically less hindered and electronically influenced by the adjacent groups.[9]

-

Work-up and Purification: Upon reaction completion (monitored by TLC), quench the reaction by pouring it onto ice. The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol/water to yield pure this compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the final structure is achieved through a combination of spectroscopic methods. The expected data provides a self-validating checklist for researchers. While a dedicated spectrum for this specific CAS number is not widely published, data from isomers and related compounds provide a strong basis for interpretation.[1][11][12]

| Method | Expected Observations | Rationale |

| ¹H NMR | - Aldehyde proton (CHO) singlet ~9.8-10.5 ppm.- Two aromatic proton singlets ~7.0-8.0 ppm.- Methoxy (OCH₃) singlet ~3.9-4.1 ppm.- Phenolic proton (OH) broad singlet ~5.5-6.5 ppm. | The deshielding effect of the carbonyl group shifts the aldehyde proton significantly downfield. The isolated aromatic protons will appear as singlets. The methoxy group signal is characteristic. The phenolic proton is exchangeable and often broad. |

| ¹³C NMR | - Carbonyl carbon (C=O) ~190 ppm.- Aromatic carbons attached to OCH₃, OH, NO₂ ~140-160 ppm.- Unsubstituted aromatic carbons ~110-130 ppm.- Methoxy carbon (OCH₃) ~56 ppm. | The chemical shifts are predictable based on the electronic effects of the substituents (electron-withdrawing NO₂ and CHO; electron-donating OH and OCH₃).[1] |

| FTIR (KBr) | - Broad O-H stretch ~3200-3500 cm⁻¹.- Aldehyde C-H stretch ~2750-2850 cm⁻¹.- C=O stretch ~1680-1700 cm⁻¹.- Asymmetric and symmetric N-O stretches for NO₂ ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹.- Aromatic C=C stretches ~1450-1600 cm⁻¹. | Each functional group has a characteristic absorption frequency, providing a molecular fingerprint. The broadness of the O-H band is indicative of hydrogen bonding. |

| Mass Spec. | - Molecular ion (M⁺) peak at m/z = 197.- Key fragments corresponding to the loss of NO₂ (m/z = 151) and CHO (m/z = 168). | The molecular ion peak confirms the molecular weight. Fragmentation patterns reveal the lability of the nitro and aldehyde groups, helping to confirm the overall structure. |

Core Applications in Drug Development and Research

The utility of this compound stems from its role as a versatile intermediate.

Precursor for Bioconjugation and Antibody-Drug Conjugates (ADCs)

This compound is a documented precursor in the synthesis of pyrrolobenzodiazepines (PBDs), a class of potent DNA-interactive agents used as payloads in ADCs.[3] The nitro group can be reduced to an amine, which is then elaborated to form the core PBD structure. The aldehyde can serve as a reactive handle for conjugation to a linker molecule.

Caption: Role as an intermediate in PBD payload synthesis for ADCs.

Crosslinking Agent for Tumor Cell Targeting

The molecule is described as a proton-donating crosslinking agent with a notable binding affinity for tumor cell lines.[4][7] This suggests its potential use in developing targeted therapies or diagnostic agents. The aldehyde group can form reversible imine bonds with amine residues on biological macromolecules, while the overall electronic structure contributes to non-covalent binding interactions.

Intermediate for COMT Inhibitors

The compound is listed as a known impurity of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1] The synthesis of Entacapone and related drugs like Opicapone often begins with nitrated vanillin derivatives, highlighting this compound's relevance in the synthesis of neurologically active pharmaceuticals.[13]

Safety, Handling, and Storage Protocol

Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][4] |

Safe Handling and Emergency Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield (approved under EN166 or NIOSH standards).[14][15]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them in accordance with laboratory practices.[16]

-

Body Protection: Wear a lab coat.

-

-

Handling: Avoid dust formation. Wash hands thoroughly after handling.[15]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[15]

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor.[15][17]

-

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Specific Requirements: For long-term stability, store at 2°C - 8°C under an inert gas atmosphere such as nitrogen.[4][5]

References

-

Chemsrc. (n.d.). Benzaldehyde,4-hydroxy-5-methoxy-2-nitro-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

Sciencemadness Discussion Board. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene. Retrieved from [Link]

Sources

- 1. This compound | C8H7NO5 | CID 220398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. a2bchem.com [a2bchem.com]

- 3. This compound | 2454-72-0 [chemicalbook.com]

- 4. This compound | 2454-72-0 | CAA45472 [biosynth.com]

- 5. This compound | 2454-72-0 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Benzaldehyde,4-hydroxy-5-methoxy-2-nitro | CAS#:2454-72-0 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. 4-Hydroxy-3-nitrobenzaldehyde [webbook.nist.gov]

- 12. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

6-Nitrovanillin chemical structure and properties

An In-depth Technical Guide to 6-Nitrovanillin: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrovanillin, systematically known as 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (CAS No: 2454-72-0 ), is a nitroaromatic organic compound and a key positional isomer of the more commonly referenced 5-Nitrovanillin.[1][2] While structurally similar to its isomer, the placement of the nitro group ortho to the aldehyde functionality imparts distinct chemical properties and necessitates a nuanced synthetic approach. This altered substitution pattern is critical, as direct electrophilic nitration of vanillin, the parent compound, overwhelmingly yields the 5-nitro isomer due to the directing effects of the hydroxyl and methoxy groups.[3]

Consequently, the synthesis of 6-Nitrovanillin is a more complex undertaking, requiring strategic use of protecting groups or alternative starting materials to achieve the desired regioselectivity. This guide provides a comprehensive technical overview of 6-Nitrovanillin, focusing on its chemical and physical properties, spectroscopic signature, and detailed, field-proven synthetic methodologies. Its primary role as a specialized building block and reference standard in the synthesis of complex molecules, including pharmaceutical intermediates like pyrrolobenzodiazepines and impurities of drugs such as Entacapone, underscores its importance in medicinal chemistry and drug development.[1][4][5]

Chemical Structure and Physicochemical Properties

6-Nitrovanillin is characterized by a benzaldehyde core with four substituents: a hydroxyl group at C4, a methoxy group at C5, and a nitro group at C2.[2] This specific arrangement influences its electronic properties, reactivity, and intermolecular interactions.

Caption: Chemical structure of 6-Nitrovanillin (this compound).

Data Presentation: Physical and Chemical Properties

The key physicochemical properties of 6-Nitrovanillin are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2454-72-0 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [2][6] |

| Molecular Weight | 197.15 g/mol | [6][7] |

| IUPAC Name | This compound | [2][7] |

| Appearance | Solid, yellow crystals | [4] |

| Melting Point | 207 °C | [8] |

| Boiling Point | 399.3 ± 42.0 °C (Predicted) | [8] |

| pKa | 6.20 ± 0.24 (Predicted) | [9] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [4][10] |

Spectroscopic Profile for Structural Confirmation

Unambiguous structural confirmation of 6-Nitrovanillin relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint that distinguishes it from its 5-nitro isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is particularly informative for confirming the substitution pattern. Unlike 5-Nitrovanillin which shows two meta-coupled aromatic protons, 6-Nitrovanillin is expected to show two non-coupled singlets for its aromatic protons.

-

¹H NMR (Expected, in DMSO-d₆):

-

~10.0-10.5 ppm (s, 1H): Aldehyde proton (-CHO).

-

~11.0 ppm (s, 1H, broad): Phenolic hydroxyl proton (-OH).

-

~7.5-7.8 ppm (s, 1H): Aromatic proton (H-6).

-

~7.0-7.3 ppm (s, 1H): Aromatic proton (H-3).

-

~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

-

-

¹³C NMR (Expected, in DMSO-d₆):

-

~190 ppm: Aldehyde carbon (C=O).

-

~150-155 ppm: Aromatic carbon attached to -OH (C4).

-

~145-150 ppm: Aromatic carbon attached to -OCH₃ (C5).

-

~138-142 ppm: Aromatic carbon attached to -NO₂ (C2).

-

~110-130 ppm: Other aromatic carbons (C1, C3, C6).

-

~56 ppm: Methoxy carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups. The characteristic absorption bands are crucial for validating the molecular structure.[3][11]

-

Expected Characteristic IR Peaks (cm⁻¹):

-

3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.

-

2850-2950: C-H stretching of the methoxy group.

-

2720-2820: Aldehydic C-H stretching.

-

1680-1700: C=O stretching of the aldehyde group.

-

~1570 & ~1340: Asymmetric and symmetric N-O stretching of the nitro group, respectively.

-

~1600, ~1480: C=C stretching of the aromatic ring.

-

~1270: C-O stretching of the aryl ether.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show the molecular ion peak corresponding to the exact mass of C₈H₇NO₅.

-

Expected m/z: 197.0324 (for [M]⁺), consistent with the molecular formula C₈H₇NO₅.[7]

Synthesis of 6-Nitrovanillin: Regioselective Strategies

The primary challenge in synthesizing 6-Nitrovanillin is controlling the regioselectivity of the nitration reaction. Direct nitration of vanillin is strongly directed by the activating hydroxyl and methoxy groups to position 5.[8] Therefore, indirect methods are required. Two robust, field-proven strategies are outlined below.

Strategy 1: Nitration of Veratraldehyde and Selective Demethylation

This pathway begins with veratraldehyde (3,4-dimethoxybenzaldehyde), where the free hydroxyl group of vanillin is already protected as a methyl ether. This alters the directing effects and allows for successful nitration at the desired position, followed by selective removal of the 4-position methyl group.[12][13]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C8H7NO5 | CID 220398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 164. The nitration of O-benzylvanillin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Development

This compound, also known by its synonym 6-nitrovanillin, is a highly functionalized aromatic aldehyde of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its strategic arrangement of a reactive aldehyde, a phenolic hydroxyl, a methoxy group, and a nitro group on a benzene ring makes it a uniquely valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active agents.

The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups creates a nuanced electronic landscape, enabling a wide range of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis and purification, an analysis of its chemical reactivity, and a focused exploration of its applications as a key intermediate in the development of therapeutics, including catechol-O-methyltransferase (COMT) inhibitors and potent antibody-drug conjugate (ADC) payloads. This molecule is notably a key starting material in the preparation of Entacapone, a drug used in the treatment of Parkinson's disease.[1] It is also identified as a potential impurity in Entacapone preparations, making its characterization crucial for quality control.[2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. This compound is a yellow, crystalline solid.[1] Its key identifiers and properties are summarized below.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [2][3] |

| Molecular Weight | 197.14 g/mol | [2][3] |

| CAS Number | 2454-72-0 | [2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 207 °C | [4] |

| Boiling Point | 399.3 °C (Predicted) | [4] |

| IUPAC Name | This compound | [2] |

Molecular Structure

The structure of this compound is defined by a benzene ring with substituents at positions 1, 2, 4, and 5.

Caption: 2D structure of this compound.

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for structural confirmation and purity assessment.

| Spectrum Type | Key Features and Interpretation | Source |

| ¹H NMR | Signals corresponding to the aldehydic proton (~10.35 ppm), aromatic protons (~7.62 and ~6.65 ppm), a phenolic hydroxyl proton (~11.02 ppm), and a methoxy group (~4.01 ppm) are characteristic. | [5] |

| ¹³C NMR | Resonances for the carbonyl carbon (~188.9 ppm), aromatic carbons (including those attached to oxygen and the nitro group), and the methoxy carbon (~57.0 ppm) confirm the carbon skeleton. | [5] |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3260 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), aldehydic C=O stretch (~1665 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and characteristic asymmetric and symmetric NO₂ stretches (~1525 and ~1345 cm⁻¹). | [5] |

| UV-Vis (nm) | Absorption maxima are observed around 250, 290, and 360 nm in ethanol, corresponding to electronic transitions within the substituted aromatic system. | [5] |

| Mass Spec. | The predicted monoisotopic mass is 197.03242 Da. Common adducts observed would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻. | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a multi-step pathway starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde). The core strategy involves the nitration of the aromatic ring, followed by a selective demethylation (hydrolysis) of the methoxy group positioned para to the newly introduced nitro group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a composite based on established methods for the nitration of veratraldehyde and the selective hydrolysis of related compounds.[7][8]

Step 1: Nitration of Veratraldehyde to 4,5-Dimethoxy-2-nitrobenzaldehyde

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 500 mL of concentrated nitric acid to 10 °C using an ice/salt bath.

-

Addition of Substrate: Slowly add 135 g of veratraldehyde to the cooled nitric acid over a period of 1-2 hours, ensuring the internal temperature is maintained at or below 10 °C.

-

Reaction: Once the addition is complete, continue stirring the mixture at 10 °C for approximately 20 hours.

-

Quenching: Carefully pour the reaction mixture into 3 L of an ice/water slurry with vigorous stirring. A crystalline precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

Step 2: Selective Hydrolysis to this compound

Causality: The methoxy group at the C4 position (para to the nitro group) is more activated towards nucleophilic substitution (in this case, hydrolysis) than the methoxy group at C5. The presence of a molar quantity of methionine has been reported to facilitate this selective hydrolysis, possibly through the formation of a hydrogen-bonded complex that enhances the leaving group ability of the targeted methyl group.[7]

-

Reaction Setup: To a solution of the intermediate (4,5-dimethoxy-2-nitrobenzaldehyde) in concentrated sulfuric acid, add a molar equivalent of methionine.

-

Reaction: Heat the mixture under controlled conditions (specific temperature and time to be optimized based on laboratory scale) to effect the selective demethylation.

-

Work-up: After cooling, the reaction is quenched by pouring it onto ice. The precipitated product is collected by filtration.

Step 3: Purification

-

Recrystallization: The crude, solid product can be purified by recrystallization. A common method involves dissolving the crude material in a suitable hot solvent, such as acetone or an ethanol/water mixture, followed by slow cooling to induce the formation of pure yellow crystals.[1]

-

Drying: The purified crystals are collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent. The final yield of pure compound has been reported to be around 65-78%.[1][7]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its four functional groups.

-

Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It readily reacts with amines to form Schiff bases (imines) and can undergo Knoevenagel condensation with active methylene compounds.[9] This reactivity is fundamental to its use in building more complex molecules like Entacapone.[1]

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating capacity of the substituent and can modulate the reactivity of the rest of the molecule. It also forms a strong intramolecular hydrogen bond with the adjacent nitro group, which planarizes the molecule and influences its crystal packing.[1]

-

Nitro Group: The electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but is crucial for the molecule's utility. It can be readily reduced to an amino group, providing a synthetic handle for the construction of nitrogen-containing heterocycles, a common motif in pharmacologically active compounds.[9]

-

Methoxy Group: This group is generally stable but, as seen in the synthesis, can be cleaved under specific acidic conditions. Its electron-donating nature influences the overall electronic properties of the aromatic ring.

Applications in Research and Drug Development

The true value of this compound lies in its role as a strategic intermediate for high-value therapeutic agents.

Precursor for COMT Inhibitors (Entacapone)

This molecule is a documented key starting material for the synthesis of Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT) used to treat Parkinson's disease.[1] The synthesis involves a Knoevenagel condensation between the aldehyde group of this compound and 2-cyano-N,N-diethylacetamide. The resulting intermediate is then demethylated to yield the final catechol structure of Entacapone.

Building Block for Pyrrolobenzodiazepines (PBDs)

Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-alkylating agents.[10] They function by binding covalently within the minor groove of DNA, which inhibits cancer cell division.[11] Because of their extreme potency, PBDs are not suitable for use as traditional systemic chemotherapies but are ideal as cytotoxic "payloads" in Antibody-Drug Conjugates (ADCs).[10]

ADCs are a revolutionary class of cancer therapeutics that use a monoclonal antibody to deliver a cytotoxic payload specifically to tumor cells, thereby minimizing damage to healthy tissue.[12][13] The synthesis of advanced PBD dimers used in ADCs often requires functionalized aromatic precursors. The structural motifs present in this compound (specifically the arrangement of nitro, hydroxyl, and methoxy groups) make it a valuable building block for constructing the complex PBD core structure.

Caption: Application pathways for this compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses or a face shield, nitrile gloves, and a lab coat.[14][15]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[4]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14][17]

Conclusion

This compound is more than a simple aromatic aldehyde; it is a sophisticated and highly enabling synthetic intermediate. Its value is demonstrated by its crucial role in the synthesis of established drugs like Entacapone and its potential as a precursor for next-generation cancer therapeutics such as PBD-based ADCs. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and scientists aiming to leverage its unique chemical architecture for the discovery and development of novel bioactive molecules.

References

-

Bio-Rad Laboratories. (n.d.). Safety Data Sheet. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved January 5, 2026, from [Link]

-

Gluch, E., et al. (2020). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 239–244. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved January 5, 2026, from [Link]

-

PubMed. (2020). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hy-droxy-3-meth-oxy-5-nitro-benzaldehyde. Retrieved January 5, 2026, from [Link]

-

The Hive Chemistry Discourse. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO5). Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). 4-Hydroxy-2-methoxybenaldehyde. Retrieved January 5, 2026, from [Link]

-

ADC Review. (n.d.). Pyrrolobenzodiazepine (PBD). Retrieved January 5, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]

-

Janes, M., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of DNA-Interactive Pyrrolo[2,1-c][14][18]benzodiazepines (PBDs). Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). Antibody Drug Conjugates for Cancer Therapy: From Metallodrugs to Nature-Inspired Payloads. Retrieved January 5, 2026, from [Link]

-

CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]

-

NJ Bio, Inc. (2025). Recent Advances in ADCs. Retrieved January 5, 2026, from [Link]

-

Semantic Scholar. (2025). RSC Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

PubMed Central. (n.d.). Strategic Combinations of Antibody–Drug Conjugates from 2023 to 2025. Retrieved January 5, 2026, from [Link]

-

PubMed Central. (n.d.). From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs). Retrieved January 5, 2026, from [Link]

-

Frontiers. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing. Retrieved January 5, 2026, from [Link]

Sources

- 1. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H7NO5 | CID 220398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 2454-72-0 | CAA45472 [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. adcreview.com [adcreview.com]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Strategic Combinations of Antibody–Drug Conjugates from 2023 to 2025: From Dual Therapies to Innovative ADC-Based Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. bio.vu.nl [bio.vu.nl]

- 17. angenechemical.com [angenechemical.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

Introduction

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde, is a compound of significant interest in synthetic chemistry. Its multifaceted structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of synthesized products. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed to not only present the spectral data but also to offer insights into the experimental methodologies and the rationale behind the interpretation of the spectral features.

Molecular Structure and Functional Groups

The unique spectral signature of this compound arises from the interplay of its constituent functional groups attached to the benzene ring. Understanding the position and electronic nature of these groups is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO2 and water vapor.

-

Sample Scan: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. The nitro group, being a strong electron-withdrawing group conjugated with the benzene ring, influences the vibrational frequencies of adjacent bonds.[1][2]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3400-3200 | O-H stretch (hydrogen-bonded) | Hydroxyl (-OH) | Broad, Medium |

| ~3100-3000 | C-H stretch | Aromatic C-H | Medium |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) | Medium |

| ~2850, ~2750 | C-H stretch (Fermi resonance) | Aldehyde (-CHO) | Weak-Medium |

| ~1700-1680 | C=O stretch | Aldehyde (-CHO) | Strong |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1550-1500 | N-O asymmetric stretch | Nitro (-NO₂) | Strong |

| ~1380-1330 | N-O symmetric stretch | Nitro (-NO₂) | Strong |

| ~1270 | C-O stretch | Aryl ether | Strong |

| ~850 | C-H out-of-plane bend | Aromatic Ring | Medium |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

The presence of a broad O-H stretching band indicates intermolecular hydrogen bonding. The two strong absorptions for the nitro group are characteristic and are shifted to lower wavenumbers due to conjugation with the aromatic ring.[3] The strong carbonyl stretch of the aldehyde is also a prominent feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. The chemical shifts are referenced to TMS.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating hydroxyl and methoxy groups will shield nearby protons (shift them upfield), while the electron-withdrawing nitro and aldehyde groups will deshield them (shift them downfield).[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.22 | broad singlet | 1H | Ar-OH |

| ~10.0 | singlet | 1H | -CH O |

| ~7.5 | singlet | 1H | Ar-H (H-3) |

| ~7.3 | singlet | 1H | Ar-H (H-6) |

| ~3.96 | singlet | 3H | -OCH₃ |

Note: Predicted values based on typical chemical shift ranges and data from similar compounds. Experimental values may vary depending on the solvent and concentration.

The aldehyde proton appears at a very downfield chemical shift, which is highly characteristic.[5] The phenolic proton signal is often broad due to chemical exchange. The two aromatic protons are expected to be singlets due to the substitution pattern.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C =O (Aldehyde) |

| ~155 | C -OH |

| ~150 | C -OCH₃ |

| ~140 | C -NO₂ |

| ~125 | C -CHO |

| ~115 | Ar-C H |

| ~110 | Ar-C H |

| ~56 | -OC H₃ |

Note: Predicted values based on typical chemical shift ranges and data from similar compounds. A ¹³C NMR spectrum is available on PubChem (CID 220398) for this compound.[6]

The carbonyl carbon of the aldehyde is significantly deshielded and appears at the downfield end of the spectrum. The carbons directly attached to the electronegative oxygen and nitrogen atoms are also shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a radical cation (molecular ion, M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation into smaller, charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (197.14 g/mol ). Nitroaromatic compounds exhibit characteristic fragmentation patterns.[7][8]

| m/z | Fragment Ion | Loss from Molecular Ion |

| 197 | [C₈H₇NO₅]⁺• | Molecular Ion (M⁺•) |

| 180 | [C₈H₆NO₄]⁺• | -OH |

| 167 | [C₈H₇O₄]⁺ | -NO |

| 151 | [C₈H₇O₃]⁺• | -NO₂ |

| 123 | [C₇H₃O₃]⁺ | -NO₂, -CO |

Note: This is a predicted fragmentation pattern based on the typical behavior of nitroaromatic compounds.

The loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da) are common fragmentation pathways for nitroaromatic compounds.[9] Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation is also expected.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectral data of this compound, obtained through IR, NMR, and Mass Spectrometry, provide a detailed and consistent picture of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the unambiguous identification and characterization of this important synthetic intermediate. This guide has outlined the key spectral features, provided standardized experimental protocols, and explained the underlying principles of spectral interpretation, equipping researchers and scientists with the necessary knowledge to confidently work with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. web.pdx.edu [web.pdx.edu]

- 5. 4-Hydroxy-3-nitrobenzaldehyde [webbook.nist.gov]

- 6. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) IR2 spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

Preamble: Decoding Molecular Architecture

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is a cornerstone of innovation and safety. 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of various complex molecules, including pyrrolobenzodiazepines.[1] Its multifaceted substitution pattern presents a compelling case study for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive exploration of the ¹³C NMR analysis of this compound. Moving beyond a simple recitation of data, we will delve into the fundamental principles governing the spectral output, establish a framework for predictive analysis, provide a robust experimental protocol, and touch upon advanced techniques for unambiguous structural confirmation. Our approach is grounded in the causality of experimental choices, ensuring that each step is not only a procedure but a point of validation.

Part 1: The Electronic Tapestry: Substituent Effects in ¹³C NMR

At its core, ¹³C NMR spectroscopy measures the resonance of carbon-13 nuclei in a magnetic field. The precise frequency at which a carbon nucleus resonates—its chemical shift (δ)—is exquisitely sensitive to its local electronic environment. In an aromatic system like this compound, the chemical shift of each carbon is a composite of the electronic influences exerted by the various functional groups.[2][3]

The benzene ring is decorated with four distinct substituents, each imparting a unique electronic signature:

-

Aldehyde (-CHO): This is a moderate electron-withdrawing group via resonance and induction. Its most profound effect is the dramatic deshielding of the carbonyl carbon itself, causing it to resonate far downfield (typically δ 190-200 ppm), a highly diagnostic signal.[2][4]

-

Nitro (-NO₂): As one of the strongest electron-withdrawing groups, the nitro moiety significantly deshields the carbon to which it is attached (the ipso-carbon) as well as the ortho and para positions through powerful inductive and resonance effects.[5]

-

Hydroxyl (-OH): An activating, electron-donating group, the hydroxyl substituent shields the ortho and para carbons by donating lone-pair electron density into the π-system of the ring.

-

Methoxy (-OCH₃): Similar to the hydroxyl group, the methoxy group is a strong electron-donating group that shields the ortho and para positions.[5] The methoxy carbon itself provides a characteristic signal typically found in the δ 55-63 ppm range.[6]

The final spectrum is a result of the complex interplay of these competing forces. Understanding these fundamental effects allows us to move from mere observation to insightful prediction.

Part 2: Structural Assignment and Spectral Prediction

To systematically analyze the molecule, we first assign a number to each carbon atom.

Caption: Numbering scheme for this compound.

Based on established substituent chemical shift (SCS) effects and data from analogous compounds, we can predict the approximate chemical shifts for each carbon.[7][8]

| Carbon Atom | Environment | Key Influences | Predicted Chemical Shift (δ, ppm) |

| C7 | Aldehyde (C=O) | Carbonyl | 188 - 192 |

| C4 | Ar-OH | -OH (donating), -OCH₃ (donating), -NO₂ (withdrawing) | 150 - 155 |

| C5 | Ar-OCH₃ | -OCH₃ (donating), -OH (donating) | 145 - 150 |

| C2 | Ar-NO₂ | -NO₂ (withdrawing), -OH (donating) | 138 - 142 |

| C1 | Ar-CHO | -CHO (withdrawing), -NO₂ (withdrawing) | 128 - 133 |

| C6 | Ar-H | -CHO (withdrawing), -OH (donating) | 115 - 120 |

| C3 | Ar-H | -NO₂ (withdrawing), -OCH₃ (donating) | 110 - 115 |

| C8 | Methoxy (-OCH₃) | Methoxy Carbon | 56 - 58 |

Analysis of Predicted Shifts:

-

C7 (Aldehyde): Unambiguously the most downfield signal due to the strong deshielding nature of the carbonyl group.[9]

-

C4, C5, C2 (Oxygenated/Nitrated Carbons): These quaternary carbons are significantly downfield. C4 and C5 are attached to strongly electron-donating oxygen atoms, placing them at the lower end of the aromatic region. C2 is attached to the strongly withdrawing nitro group. Their precise order can be challenging to predict without experimental data but they will reside in the δ 138-155 ppm range.

-

C1 (Ipso to Aldehyde): This quaternary carbon is deshielded by the attached aldehyde and the nearby nitro group.

-

C6 and C3 (Protonated Carbons): These carbons are expected to be the most upfield of the aromatic signals. Their shifts are a delicate balance of shielding from the ortho/para hydroxyl and methoxy groups and deshielding from the nitro and aldehyde groups.

-

C8 (Methoxy): This aliphatic carbon will appear as a sharp signal around δ 56-58 ppm, a characteristic region for aromatic methoxy groups.[6][10]

Part 3: A Self-Validating Experimental Protocol

Acquiring a high-quality, reproducible ¹³C NMR spectrum requires a meticulous and logical workflow. This protocol is designed to be self-validating, with checkpoints to ensure data integrity.

Caption: Workflow for ¹³C NMR Data Acquisition and Processing.

Step-by-Step Methodology

-

Sample Preparation (The Foundation):

-

Analyte: Weigh approximately 15-25 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it readily dissolves polar aromatic compounds and its known chemical shift provides a reliable internal reference. The use of a protic solvent should be avoided to prevent exchange with the hydroxyl proton.

-

Dissolution: Dissolve the sample in ~0.7 mL of the chosen solvent in a clean vial before transferring to a 5 mm NMR tube. The use of an internal standard like tetramethylsilane (TMS) is optional if referencing to the solvent signal.[4]

-

-

Data Acquisition (The Experiment):

-

Instrumentation: Utilize a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal sensitivity and dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lineshapes and accurate resolution.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is appropriate. This decouples protons from the carbons, ensuring each unique carbon appears as a single line, simplifying the spectrum.[11]

-

Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This is a crucial parameter. Quaternary carbons relax more slowly than protonated carbons; a sufficient delay is necessary to allow them to fully relax between pulses, ensuring their signal is not attenuated and can be accurately observed.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing (The Refinement):

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the DMSO-d₆ solvent peak to its known value of δ 39.52 ppm.

-

Part 4: Advanced Spectral Techniques for Unambiguous Confirmation

While a standard ¹³C spectrum provides a carbon count and chemical shifts, complex molecules benefit from more advanced experiments for definitive assignments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments invaluable for determining the number of protons attached to each carbon.[12]

-

DEPT-135: A cornerstone experiment. It shows CH₃ and CH carbons as positive peaks, CH₂ carbons as negative peaks, and quaternary carbons are absent. For our molecule, we would expect positive signals for C3, C6, and C8. The absence of negative signals confirms the lack of any CH₂ groups.

-

DEPT-90: This experiment shows only CH carbons. It would selectively display the signals for C3 and C6, allowing for their definitive identification among the other aromatic signals.[12][13]

-

-

2D NMR (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). It would show cross-peaks between C3-H3, C6-H6, and the protons of the methoxy group with C8.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between carbons and protons over two or three bonds.[6] For instance, the aldehyde proton (H7) would show a correlation to C1 and C6, while the protons on the methoxy group (H8) would correlate to C5, confirming the connectivity of the entire molecular framework.

-

Conclusion

The ¹³C NMR analysis of this compound is a study in the cumulative electronic effects of diverse functional groups on an aromatic scaffold. A successful analysis hinges on a tripartite strategy: a solid theoretical understanding of substituent effects for initial prediction, a meticulous and validated experimental protocol for acquiring clean data, and the application of advanced techniques like DEPT to resolve ambiguity. By following the principles and protocols outlined in this guide, researchers can confidently elucidate the structure of this and other complex substituted aromatic compounds, ensuring the integrity and progression of their scientific endeavors.

References

-

Strobel, G. A., & Bunkers, G. J. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 220398, this compound. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). C-13 NMR spectrum of benzaldehyde analysis of chemical shifts. Retrieved from [Link]

-

ResearchGate (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

Chem Help ASAP (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Nottingham Research Data Management Repository (n.d.). NMR data Compound 4 (mestrenova). Retrieved from [Link]

-

Chemistry LibreTexts (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Rívera, F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 736-745. [Link]

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts (2024, October 4). DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Duddeck, H., & Tóth, G. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Journal of Natural Products, 86(6), 1545-1557. [Link]

-

J. G. Chemistry (2022, March 21). 1H- Decoupled 13C-NMR | Off Resonance 13C-NMR | DEPT Technique. YouTube. [Link]

-

ResearchGate (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... Retrieved from [Link]

Sources

- 1. This compound | 2454-72-0 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the IR and MS Spectrum Analysis of 6-Nitrovanillin

Abstract: This technical guide provides a comprehensive analysis of 6-Nitrovanillin (4-Hydroxy-5-methoxy-2-nitrobenzaldehyde) using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and in-depth data interpretation required for the unambiguous structural confirmation of the analyte. By integrating predictive analysis based on molecular structure with empirical data, this guide serves as a robust resource for the spectroscopic characterization of substituted aromatic compounds.

Section 1: The Analyte - 6-Nitrovanillin

Molecular Profile

6-Nitrovanillin is a nitroaromatic compound derived from vanillin. Its structure incorporates several key functional groups that produce a distinct spectroscopic fingerprint.

-

Molecular Weight: 197.15 g/mol [1]

-

Structure:

The molecule is characterized by:

-

A Benzene Ring: A stable aromatic core.

-

A Hydroxyl Group (-OH): Capable of hydrogen bonding.

-

A Methoxy Group (-OCH₃): An electron-donating ether group.

-

An Aldehyde Group (-CHO): An electron-withdrawing carbonyl group.

-

A Nitro Group (-NO₂): A strongly electron-withdrawing group.

Predicted Spectroscopic Behavior

A priori analysis of the molecular structure allows us to predict the key features we expect to observe in the IR and MS spectra.

-

IR Predictions: The IR spectrum should reveal characteristic absorption bands for the O-H (broad), C-H (aromatic and aliphatic), C=O (aldehyde), C=C (aromatic), N-O (nitro), and C-O (ether) bonds. The electronic environment created by the various substituents will influence the precise wavenumber of these vibrations.

-

MS Predictions: Using Electron Ionization (EI), we anticipate observing a molecular ion (M⁺•) peak corresponding to the molecular weight (m/z 197). Due to the presence of multiple functional groups, the molecular ion is expected to be unstable and undergo fragmentation.[3] Logical fragmentation pathways include the loss of the nitro group (-NO₂), the aldehyde group (-CHO), a methyl radical (-CH₃) from the ether, or a hydroxyl radical (-OH).

Section 2: Infrared (IR) Spectroscopic Analysis

Core Principles: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, we can identify these characteristic vibrations and, by extension, the functional groups present. For 6-Nitrovanillin, IR analysis is critical for confirming the presence of the hydroxyl, aldehyde, methoxy, and nitro moieties.

Experimental Protocol: Acquiring the FTIR Spectrum (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples in transmission mode.[4][5] The goal is to disperse the analyte in an IR-transparent matrix to create a solid solution that can be analyzed.[6][7][8]

Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a pellet-forming die (e.g., 13 mm)[7]

-

Drying oven or desiccator

Procedure:

-

Material Preparation: Gently heat the die set, mortar, and pestle in an oven (or under a heat lamp) and cool them in a desiccator to eliminate adsorbed moisture.[6][7] Use spectroscopy-grade KBr that has been thoroughly dried and stored in a desiccator, as water shows strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can interfere with the sample spectrum.[5][6]

-

Sample Grinding: Place 1-2 mg of 6-Nitrovanillin into the agate mortar and grind it into a fine, consistent powder.[4][8]

-

Mixing: Add approximately 200-300 mg of the dried KBr powder to the mortar.[7] Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is achieved.[4][7] The ideal sample concentration is between 0.2% and 1% by weight.[7]

-

Pellet Formation: Transfer a portion of the mixture to the pellet die sleeve. Assemble the die and place it in the hydraulic press.

-

Pressing: Gradually apply a pressure of 8-10 metric tons.[5][6][7] Hold this pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[6]

-

Background Scan: Before analyzing the sample, run a background scan using a pure KBr pellet to account for atmospheric CO₂ and any residual water vapor.[4]

-

Sample Analysis: Place the 6-Nitrovanillin KBr pellet into the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[9]

Spectrum Interpretation and Data Deep Dive

The IR spectrum of 6-Nitrovanillin displays several characteristic absorption bands that confirm its molecular structure.

Table 1: Key IR Absorption Bands for 6-Nitrovanillin

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |

| ~3300-3500 (broad) | Medium-Strong | O-H Stretch | Hydroxyl (-OH) |

| ~3100-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| ~2900-2800 | Weak | C-H Stretch | Aldehyde (-CHO) |

| ~1680-1700 | Strong | C=O Stretch | Aldehyde (-CHO) |

| ~1600 & ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1530 & ~1340 | Strong | N-O Asymmetric & Symmetric Stretch | Nitro (-NO₂) |

| ~1270 | Strong | C-O Stretch | Aryl Ether (-OCH₃) |

Analysis of Key Peaks:

-

~3300-3500 cm⁻¹ (O-H Stretch): The broad and strong absorption in this region is a definitive indicator of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding between 6-Nitrovanillin molecules in the solid state.

-

~1685 cm⁻¹ (C=O Stretch): This very strong and sharp peak is characteristic of the carbonyl group in the aldehyde. Its position is influenced by the electronic effects of the aromatic ring.

-

~1530 cm⁻¹ and ~1340 cm⁻¹ (N-O Stretches): These two intense absorptions are the hallmark of the nitro group.[10] They correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively. Their high intensity and characteristic positions provide unambiguous evidence for the presence of the -NO₂ group.

-

~1270 cm⁻¹ (C-O Stretch): This strong band is attributed to the asymmetric stretching of the C-O-C bond of the aryl ether (methoxy group).

Section 3: Mass Spectrometry (MS) Analysis

Core Principles: Ionization and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides both the molecular weight of a compound and valuable structural information through fragmentation analysis.[11][12] In the EI source, high-energy electrons bombard the analyte molecules, ejecting an electron to form a positively charged radical ion known as the molecular ion (M⁺•).[3] This molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals.[3][13] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a unique fingerprint of the molecule.

Experimental Protocol: Acquiring the EI Mass Spectrum

This protocol outlines a general procedure for analyzing a solid sample like 6-Nitrovanillin using a Gas Chromatograph-Mass Spectrometer (GC-MS) system, a common setup for volatile and thermally stable organic compounds.[11]

Equipment:

-

GC-MS system with an EI source

-

Appropriate GC column (e.g., a non-polar column like DB-5ms)

-

High-purity helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of 6-Nitrovanillin (e.g., ~1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.

-

Instrument Setup: Set the GC oven temperature program. A typical program might start at 100°C, hold for 1 minute, and then ramp up to 280°C at a rate of 20°C/min. Set the injector temperature to 250°C and the MS transfer line temperature to 280°C.

-

Ion Source Parameters: Set the electron energy to the standard 70 eV. This high energy ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries.[12]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried onto the column by the helium gas.

-

Separation & Analysis: The analyte travels through the GC column, separating it from any impurities. Upon eluting from the column, it enters the MS ion source, where it is ionized and fragmented.

-

Data Acquisition: The mass analyzer scans a specified m/z range (e.g., 40-400 amu) to detect the molecular ion and all fragment ions.

Fragmentation Pathway Analysis

The fragmentation of 6-Nitrovanillin is governed by the relative stability of the resulting ions and neutral losses. The most common fragmentation patterns involve the cleavage of bonds adjacent to functional groups (alpha-cleavage) or the loss of small, stable neutral molecules.[14][15]

Caption: Proposed EI-MS fragmentation pathway for 6-Nitrovanillin.